4,6-Dichloro-3-(4-ethylphenyl)pyridazine
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Description
“4,6-Dichloro-3-(4-ethylphenyl)pyridazine” is a chemical compound with the molecular formula C12H10Cl2N2 . It is a type of pyridazine, which is a class of compounds containing a six-membered aromatic ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of pyridazines, including “4,6-Dichloro-3-(4-ethylphenyl)pyridazine”, often involves nucleophilic substitution reactions . For instance, one method involves forming two C-N bonds of morpholine substituents with the pyrimidine core . Other synthetic approaches include Lewis acid-mediated inverse electron demand Diels-Alder reactions and copper-promoted 6-endo-trig cyclizations .Molecular Structure Analysis
The molecular structure of “4,6-Dichloro-3-(4-ethylphenyl)pyridazine” consists of a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms. This ring is substituted at the 4 and 6 positions with chlorine atoms and at the 3 position with a 4-ethylphenyl group .Chemical Reactions Analysis
Pyridazines, including “4,6-Dichloro-3-(4-ethylphenyl)pyridazine”, can undergo a variety of chemical reactions. These include unexpected C-C bond cleavage in the absence of metal, Cu (II)-catalyzed aerobic 6-endo-trig cyclizations, and TBAI/K2S2O8-promoted [4 + 2] annulations .Physical And Chemical Properties Analysis
The molecular weight of “4,6-Dichloro-3-(4-ethylphenyl)pyridazine” is 253.13 . Other physical and chemical properties are not explicitly mentioned in the retrieved sources.Safety And Hazards
properties
IUPAC Name |
4,6-dichloro-3-(4-ethylphenyl)pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2/c1-2-8-3-5-9(6-4-8)12-10(13)7-11(14)15-16-12/h3-7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHATZJPLINNXBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(C=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598507 |
Source
|
Record name | 4,6-Dichloro-3-(4-ethylphenyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-3-(4-ethylphenyl)pyridazine | |
CAS RN |
151192-66-4 |
Source
|
Record name | 4,6-Dichloro-3-(4-ethylphenyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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